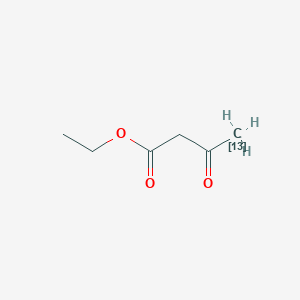

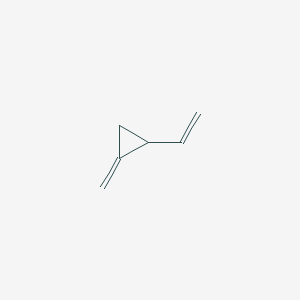

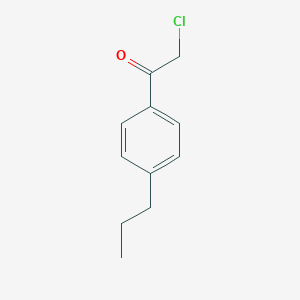

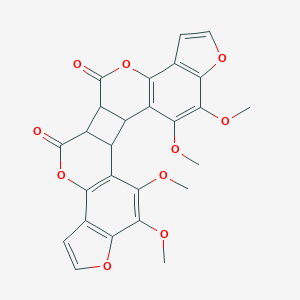

![molecular formula C8H5N5 B018776 Tétrazolo[5,1-a]phtalazine CAS No. 234-82-2](/img/structure/B18776.png)

Tétrazolo[5,1-a]phtalazine

Vue d'ensemble

Description

Tetrazolo[5,1-a]phthalazine (TZP) is a heterocyclic compound containing five carbon atoms and one nitrogen atom, and is an important member of the tetrazole family. TZP is a versatile compound that has found a wide range of applications in the scientific research community. It can be used as a reagent for the synthesis of other compounds, as a catalyst for a variety of chemical reactions, and as a ligand for coordination chemistry. In addition, TZP has been found to have a variety of biochemical and physiological effects, making it a useful tool for medical research.

Applications De Recherche Scientifique

Effets anti-inflammatoires et antalgiques

La tétrazolo[5,1-a]phtalazine a été étudiée pour ses effets anti-inflammatoires et antalgiques potentiels . Un dérivé de la this compound, QUAN-0808, a été trouvé pour réduire significativement l'œdème de l'oreille induit par le xylène et l'œdème de la patte induit par le carragène chez la souris . Il a également diminué les niveaux de prostaglandine E2 (PGE2) et d'oxyde nitrique (NO) sur la patte œdémateuse . Ces résultats suggèrent que QUAN-0808 pourrait exercer ses effets en diminuant la production de PGE2, NO, bradykinine et d'autres médiateurs inflammatoires .

Effets anticoagulants et antithrombotiques

Une autre application de la this compound est dans le domaine de l'anticoagulation et de la prévention de la thrombose . Une étude a révélé que la 6-(4-chlorophénoxy)-tétrazolo[5,1-a]phtalazine (Q808) retardait significativement le temps de saignement et le temps de coagulation chez la souris . Il a également réduit le poids du thrombus expérimental et retardé le temps de prothrombine plasmatique chez le rat . Les mécanismes d'action peuvent impliquer à la fois les voies de coagulation intrinsèque et extrinsèque qui inhibent certains facteurs de coagulation et les fonctions plaquettaires .

Propriétés antibactériennes et antifongiques

Les composés tétrazolium, y compris la this compound, ont été étudiés pour leurs propriétés antibactériennes et antifongiques

Orientations Futures

The future directions of research on Tetrazolo[5,1-a]phthalazine are promising. One study suggests that studying Tetrazolo[5,1-a]phthalazine can provide valuable insights into the field of energetic materials, where access to multiple polymorphs can be used to improve performance and clarify how it depends on molecular packing .

Mécanisme D'action

Target of Action

Tetrazolo[5,1-a]phthalazine, also known as QUAN-0808 , is a new phthalazine tetrazole derivative that has been evaluated for various pharmacological effects.

Mode of Action

QUAN-0808 exhibits anti-inflammatory and analgesic effects . It significantly decreases xylene-induced ear edema and carrageenan-induced paw edema in mice . These effects suggest that QUAN-0808 interacts with its targets to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) .

Biochemical Pathways

QUAN-0808 appears to affect the biochemical pathways involved in inflammation and pain perception. It decreases the levels of PGE2 and NO on the edema paw , suggesting it may inhibit the cyclooxygenase and nitric oxide synthase pathways, respectively. These pathways are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.

Pharmacokinetics

A study has shown that a nanoemulsion form of quan-0808 can boost the solubility and bioavailability of the drug . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly improved with appropriate formulation strategies.

Result of Action

The molecular and cellular effects of QUAN-0808’s action include a decrease in the production of PGE2, NO, and other inflammatory mediators . This leads to a reduction in inflammation and pain, as evidenced by decreased ear and paw edema in mice . Additionally, QUAN-0808 has shown potential anticoagulant and antithrombotic effects .

Analyse Biochimique

Biochemical Properties

Tetrazolo[5,1-a]phthalazine has been found to exhibit hypotensive action

Cellular Effects

Tetrazolo[5,1-a]phthalazine has shown anti-inflammatory and analgesic effects in mice . It significantly decreased xylene-induced ear edema and carrageenan-induced paw edema, suggesting an influence on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Its anti-inflammatory and analgesic effects suggest it may interact with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression .

Temporal Effects in Laboratory Settings

It has been shown to exert anti-inflammatory and analgesic effects in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, Tetrazolo[5,1-a]phthalazine has shown significant anticonvulsant activity at doses of 100, 200, and 400 mg/kg

Propriétés

IUPAC Name |

tetrazolo[5,1-a]phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c1-2-4-7-6(3-1)5-9-13-8(7)10-11-12-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWXBGMUHHWRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN3C2=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177956 | |

| Record name | Tetrazolo(5,1-a)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

234-82-2 | |

| Record name | Tetrazolo[5,1-a]phthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrazolo(5,1-a)phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrazolo(5,1-a)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAZOLO(5,1-A)PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEN3AS3YFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.